Larixol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

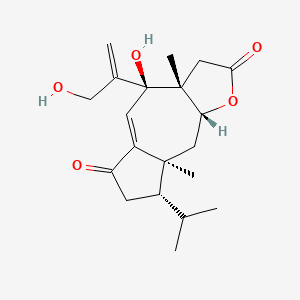

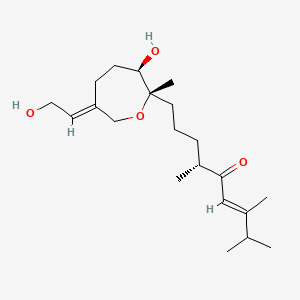

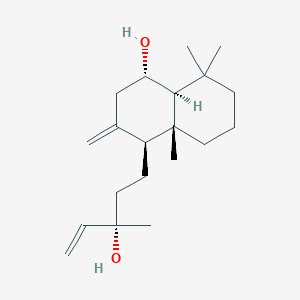

Larixol is a well-known labdane-type diterpenoid, widely used in organic synthesis. It is derived from the oleoresin of the European larch (Larix decidua Mill.) and has been the subject of extensive research due to its diverse biological activities and practical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Larixol involves several steps, including the isolation of its acetate from the oleoresin of Larix decidua, followed by saponification. The traditional synthetic pathways based on this compound and its acetate include successive chemical transformations to produce biologically active drimane sesquiterpenoids or fragrant compounds .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of oleoresin from Larix decidua, followed by chemical processing to isolate and purify this compound. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HR-LC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Larixol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as drimane sesquiterpenoids and fragrant compounds .

Scientific Research Applications

Larixol has a wide range of scientific research applications, including:

Mechanism of Action

Larixol exerts its effects by targeting the βγ subunit of the Gi-protein of the formyl peptide receptor in human neutrophils. This interaction interrupts the downstream signaling pathways, including the phosphorylation of Src kinases, ERK1/2, p38, and AKT. Additionally, this compound inhibits intracellular calcium mobilization and protein kinase C (PKC) phosphorylation, leading to reduced superoxide anion production and chemotaxis .

Comparison with Similar Compounds

Larixyl Acetate: Another labdane-type diterpenoid with similar biological activities and applications.

Epimanool: A neutral labdane compound found in the same resin as Larixol.

Uniqueness: this compound is unique due to its specific interaction with the βγ subunit of the Gi-protein, which distinguishes it from other labdane-type diterpenoids. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |

InChI Key |

CLGDBTZPPRVUII-HROONELDSA-N |

SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Synonyms |

larixol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

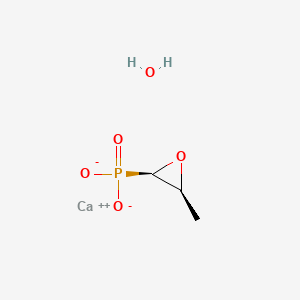

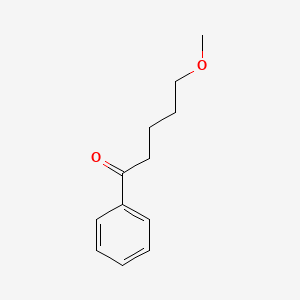

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.